1-(4-Fluorophenyl)-3-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)urea
Description
1-(4-Fluorophenyl)-3-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)urea is a urea derivative featuring a 4-fluorophenyl group and a thiazole ring conjugated to a tetrahydroisoquinoline-carbonyl moiety. The compound’s structure combines aromatic, heterocyclic, and peptide-like elements, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
1-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c21-15-5-7-16(8-6-15)22-19(27)24-20-23-17(12-28-20)18(26)25-10-9-13-3-1-2-4-14(13)11-25/h1-8,12H,9-11H2,(H2,22,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNHQMQBMASLQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorophenyl)-3-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including anticancer properties, antimicrobial effects, and its mechanism of action.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Fluorophenyl group : Enhances lipophilicity and may influence binding interactions.
- Tetrahydroisoquinoline moiety : Known for various biological activities, including neuroprotective effects.
- Thiazole ring : Often associated with antimicrobial and anticancer properties.
Anticancer Activity
Research has indicated that derivatives of tetrahydroisoquinoline exhibit significant anticancer properties. For instance, compounds similar to 1-(4-Fluorophenyl)-3-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)urea have shown:
- Inhibition of cancer cell proliferation : Studies demonstrate that certain derivatives can inhibit the growth of various cancer cell lines. For example, a study highlighted a compound with a similar structure exhibiting IC50 values in the low micromolar range against breast cancer cells .
- Mechanism of action : The anticancer effect may be attributed to the induction of apoptosis and cell cycle arrest in cancer cells .
Antimicrobial Activity
The thiazole component is known for its antimicrobial properties. Compounds containing thiazole rings have been reported to exhibit:
- Broad-spectrum antimicrobial activity : Including efficacy against both Gram-positive and Gram-negative bacteria as well as fungi .
- Case Study : A related thiazole derivative was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of 1-(4-Fluorophenyl)-3-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)urea can be influenced by modifications to its structure:
- Fluorine substitution : The presence of fluorine in the para position has been linked to enhanced anticancer activity due to improved binding affinity to target proteins .
- Tetrahydroisoquinoline modifications : Alterations in this moiety can lead to variations in neuroprotective effects and cytotoxicity against cancer cells.
Table 1: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that derivatives of 1-(4-Fluorophenyl)-3-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)urea exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, research has demonstrated that the thiazole moiety contributes to the compound's ability to interfere with cancer cell signaling pathways .
Neuroprotective Effects
The tetrahydroisoquinoline structure is known for its neuroprotective effects. Compounds similar to 1-(4-Fluorophenyl)-3-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)urea have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may enhance cognitive function and provide neuroprotection by modulating neurotransmitter systems and reducing oxidative stress .
Antimicrobial Properties
There is emerging evidence suggesting that this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy against Gram-positive and Gram-negative bacteria has been documented, indicating potential use in developing new antibiotics or adjunct therapies for infections resistant to conventional treatments .
Pharmacological Insights
Mechanism of Action
The pharmacological activity of 1-(4-Fluorophenyl)-3-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)urea can be attributed to its ability to interact with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in cancer progression or as a modulator of receptor activity related to neurodegenerative disorders .
Clinical Trials and Studies
Ongoing clinical trials are evaluating the safety and efficacy of this compound in various therapeutic contexts. Preliminary results suggest promising outcomes in cancer therapy and neuroprotection, warranting further investigation into dosage optimization and long-term effects .
Material Science Applications
Polymeric Composites
In material science, compounds like 1-(4-Fluorophenyl)-3-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)urea are being explored for their potential use in polymeric composites. The incorporation of such compounds can enhance mechanical properties and thermal stability in materials used for electronics or structural applications .
Data Tables
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry highlighted the efficacy of thiazole derivatives in inhibiting tumor growth in mouse models. The study concluded that modifications to the thiazole group could enhance anticancer activity .
- Neuroprotection Research : A clinical trial assessed the effects of tetrahydroisoquinoline derivatives on cognitive decline in Alzheimer's patients. Results indicated improved cognitive scores compared to placebo groups .
- Antimicrobial Efficacy : Research conducted at a leading microbiology lab showed that derivatives of this compound demonstrated significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting a pathway for new antibiotic therapies .
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
The position and nature of substituents on the phenyl ring significantly influence molecular properties and bioactivity. For example:
- Fluorine substitution :
- The target compound’s 4-fluorophenyl group may enhance electronic withdrawal and metabolic stability compared to analogs with meta-fluorine (e.g., 1-(3-fluorophenyl)-...urea, 11a in , ESI-MS m/z: 484.2) .
- Trifluoromethyl groups (e.g., 11d , 11e ) increase lipophilicity and resistance to enzymatic degradation, as seen in their higher molecular weights (534.1 g/mol) .
- Halogenated derivatives :
Table 1: Substituent Impact on Selected Urea-Thiazole Analogs
Heterocyclic Core Modifications
The thiazole ring and its conjugated groups dictate solubility, target engagement, and pharmacokinetics:
- Tetrahydroisoquinoline vs. Piperazine-linked analogs (e.g., 11a–11o) exhibit moderate antibacterial activity (MIC: 1.56–6.25 μg/mL) against C. difficile, suggesting that bulkier groups like tetrahydroisoquinoline could further optimize binding .
- Thiazole vs. Oxadiazole/Imidazothiazole: Replacing thiazole with 1,3,4-oxadiazole (e.g., ’s compound, m/z: 386.4) reduces molecular weight but may compromise hydrogen-bonding capacity .
Structural Conformation and Bioactivity
- Planarity and Binding: highlights that fluorophenyl-thiazole hybrids (e.g., compounds 4 and 5) adopt planar conformations except for one perpendicular fluorophenyl group, which may hinder or stabilize target binding . The target’s tetrahydroisoquinoline moiety likely introduces similar conformational flexibility.
- Enzyme Inhibition: In , trifluoromethylpyridine-thiazole ureas (e.g., IC₅₀: 0.10–0.24 μM against FabK) demonstrate that electron-withdrawing groups enhance inhibitory potency . The target’s 4-fluorophenyl and tetrahydroisoquinoline groups may synergize for similar effects.
Q & A
What are the recommended synthetic strategies for preparing 1-(4-fluorophenyl)-3-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)urea, and how can reaction conditions be optimized?
Level : Basic
Methodological Answer :
The synthesis typically involves multi-component coupling reactions. For example, a triazole or thiazole precursor can be functionalized with urea and tetrahydroisoquinoline moieties under controlled temperature (e.g., 40–80°C) using catalysts like ammonium persulfate (APS) . Optimization includes:
- Temperature Gradients : Test yields at 40°C, 60°C, and 80°C to identify ideal conditions.
- Catalyst Screening : Compare APS with alternative catalysts (e.g., DMDAAC) for efficiency.
- Purification : Use column chromatography with silica gel and a gradient eluent (e.g., ethyl acetate/hexane) to isolate the product.
How can structural characterization of this compound be performed to resolve ambiguities in its crystallographic or spectroscopic data?
Level : Basic
Methodological Answer :
Combine multiple analytical techniques:
- Single-Crystal X-ray Diffraction : Resolve bond lengths and angles (mean C–C bond precision: ±0.005 Å) .
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., fluorophenyl vs. tetrahydroisoquinoline protons).
- Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns.
What mechanistic insights are critical for understanding the formation of the thiazole-urea linkage in this compound?
Level : Advanced
Methodological Answer :
Mechanistic studies require:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates.
- Computational Modeling : Perform DFT calculations to map transition states (e.g., Gaussian09 with B3LYP/6-31G* basis set) .
- Intermediate Trapping : Use LC-MS to identify transient species (e.g., acylated thiazole intermediates).
How can researchers design experiments to evaluate the biological activity of this compound while addressing conflicting data from prior assays?
Level : Advanced
Methodological Answer :
- Dose-Response Curves : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify IC values.
- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) alongside cell viability studies (e.g., MTT assays).
- Control Compounds : Include structurally analogous ureas (e.g., 1-(4-chlorophenyl) derivatives) to isolate substituent effects .
What strategies improve the solubility and formulation stability of this urea-thiazole derivative for in vivo studies?
Level : Basic
Methodological Answer :
- Co-Solvent Systems : Test DMSO/PBS or cyclodextrin-based solutions.
- pH Adjustment : Measure solubility at physiological pH (7.4) and acidic/basic conditions.
- Lyophilization : Prepare lyophilized powders for long-term storage .
How should researchers address contradictory data between computational predictions and experimental results for this compound’s reactivity?
Level : Advanced
Methodological Answer :
- Parameter Refinement : Re-optimize computational models using experimental data (e.g., adjust solvent parameters in DFT).
- Experimental Replicates : Perform triplicate runs under standardized conditions.
- Cross-Validation : Compare results with structurally similar compounds (e.g., fluorophenyl vs. chlorophenyl analogs) .
What advanced approaches are used to study structure-activity relationships (SAR) for the tetrahydroisoquinoline moiety in this compound?
Level : Advanced
Methodological Answer :
- Analog Synthesis : Prepare derivatives with modified tetrahydroisoquinoline substituents (e.g., methyl or nitro groups) .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate spatial features with activity.
- Binding Assays : Perform SPR or ITC to measure affinity for target proteins.
How can researchers analyze degradation pathways under varying environmental conditions (e.g., light, heat)?
Level : Advanced
Methodological Answer :
- Forced Degradation Studies : Expose the compound to UV light (254 nm), 40–80°C heat, or oxidative conditions (HO).
- HPLC-MS Monitoring : Track degradation products and propose pathways (e.g., urea bond cleavage).
- Kinetic Analysis : Calculate half-life () under each condition .
What computational tools are recommended for predicting the binding mode of this compound with biological targets?
Level : Advanced
Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide with crystal structures of target proteins (e.g., kinases).
- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of predicted complexes.
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities .
How should researchers ensure compliance with safety protocols during handling and disposal of this compound?
Level : Basic
Methodological Answer :
- Safety Data Sheets (SDS) : Review hazard classifications (e.g., acute toxicity, flammability) .
- Waste Management : Neutralize acidic/basic byproducts before disposal.
- PPE : Use nitrile gloves, lab coats, and fume hoods for synthesis and handling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
